Methyl 3-carboxyphenylpropanoate
Overview
Description
Methyl 3-carboxyphenylpropanoate: is an organic compound with the molecular formula C11H12O4. It is a methyl ester derivative of 3-carboxyphenylpropanoic acid. This compound is known for its white crystalline powder-like appearance and moderate lipophilicity, making it slightly soluble in water .
Scientific Research Applications
Methyl 3-carboxyphenylpropanoate is widely used in various scientific research fields due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-carboxyphenylpropanoate can be synthesized through the esterification of 3-carboxyphenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and methanol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient conversion of the starting materials to the desired ester product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-carboxyphenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Mechanism of Action
The mechanism of action of methyl 3-carboxyphenylpropanoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The aromatic ring allows for interactions with enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Methyl 3-phenylpropanoate: A methyl ester of 3-phenylpropanoic acid, similar in structure but lacking the carboxyl group on the aromatic ring.
Methyl m-hydroxycinnamate: Another methyl ester with a hydroxyl group on the aromatic ring, differing in functional groups and reactivity.
Uniqueness: Methyl 3-carboxyphenylpropanoate is unique due to the presence of both the ester and carboxyl groups, which provide distinct reactivity and versatility in chemical reactions. This dual functionality allows for a broader range of applications in synthesis and research compared to its similar compounds .
Properties
IUPAC Name |
3-(1-methoxy-1-oxopropan-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(11(14)15-2)8-4-3-5-9(6-8)10(12)13/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOFTBCQVHMTHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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